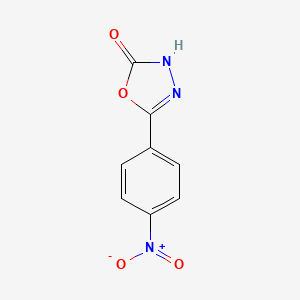
5-Amino-2-fluorobenzenesulfonic acid
描述
5-Amino-2-fluorobenzenesulfonic acid is an organic compound with the chemical formula C6H6FNO3S and a molecular weight of 191.18 g/mol . It appears as a white crystalline solid and is soluble in water and some common organic solvents. This compound is relatively stable under normal conditions and is used as an intermediate in organic synthesis .
作用机制
Target of Action
It’s structurally similar to aminosalicylic acid, which is known to target mycobacterium tuberculosis .
Mode of Action
Aminosalicylic acid, a structurally similar compound, inhibits the synthesis of folic acid in mycobacterium tuberculosis . It does this by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
Aminosalicylic acid is known to inhibit the folic acid synthesis pathway in mycobacterium tuberculosis .
Pharmacokinetics
生化分析
Biochemical Properties
5-Amino-2-fluorobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a sulfonating agent in the synthesis of organic compounds, which involves reactions with sodium sulfite and 5-fluoro-2-nitroaniline in the presence of sulfuric acid . The nature of these interactions often involves the formation of sulfonic acid derivatives, which are crucial in various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, sulfur amino acids, which include compounds like this compound, are recognized for their role in controlling nutrient metabolism and cell functions . These compounds can act as mediators affecting metabolism and cell functions, thereby influencing protein synthesis and oxidative status.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation and induce changes in gene expression. The compound’s molecular mechanism often involves rearrangement reactions, such as the benzilic acid rearrangement, which converts a 1,2-diketone into a carboxylic acid . These interactions are crucial for understanding the compound’s biochemical properties and its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in cell signaling pathways and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, including toxic or adverse effects at high doses . It is crucial to determine the optimal dosage to avoid any potential toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s role in amino acid degradation pathways, such as those involving sulfur amino acids, is significant . These pathways are crucial for maintaining cellular homeostasis and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy in various biochemical applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Amino-2-fluorobenzenesulfonic acid involves the reaction of 2-fluoroaniline with sulfuric acid. The process typically includes the following steps:
Fluorination: Aniline reacts with gaseous hydrogen fluoride to produce 2-fluoroaniline.
Sulfonation: 2-Fluoroaniline is then treated with sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes using chlorosulfonic acid and sodium hydroxide. This method ensures high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the amino and fluoro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Sulfonation: It can participate in further sulfonation reactions to introduce additional sulfonic acid groups.
Common Reagents and Conditions:
Sulfuric Acid: Used in the sulfonation process.
Hydrogen Fluoride: Utilized in the fluorination step.
Chlorosulfonic Acid and Sodium Hydroxide: Employed in industrial production for large-scale synthesis
Major Products Formed:
Diazonium Salts: Formed through diazotization reactions.
Sulfate Salts: Produced during sulfonation processes.
科学研究应用
5-Amino-2-fluorobenzenesulfonic acid is widely used in various fields of scientific research:
Chemistry: As a reagent and intermediate in organic synthesis, it is used to create complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
- 2-Amino-5-fluorobenzenesulfonic acid
- 4-Amino-2-fluorobenzenesulfonic acid
- 3-Amino-2-fluorobenzenesulfonic acid
Comparison: 5-Amino-2-fluorobenzenesulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and industrial processes .
属性
IUPAC Name |
5-amino-2-fluorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRZCHPTZXGPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512606 | |
| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38962-61-7 | |
| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid described in the research?
A1: The research outlines two main synthesis pathways for this compound:
- Sulfonation and Hydrolysis: This pathway involves treating p-fluoroacetanilide [] with oleum, followed by hydrolysis to yield this compound [].
- Diazonium Salt Conversion: This pathway involves several steps, starting with the conversion of either 5-fluoro-2-nitroaniline or 2-fluoro-5-nitroaniline to their respective diazonium chlorides. These are then converted to 5-fluoro-2-nitrobenzenesulfonyl chloride and 2-fluoro-5-nitrobenzenesulfonyl chloride, respectively. Hydrolysis of these compounds leads to their respective sulfonic acids, which are then finally reduced to obtain this compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
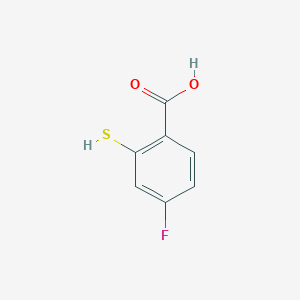


![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

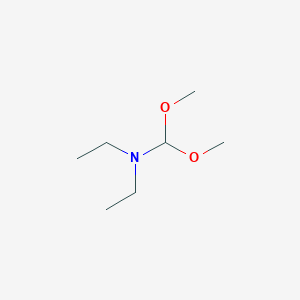
![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)
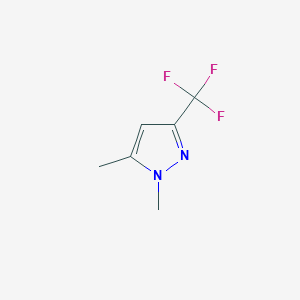
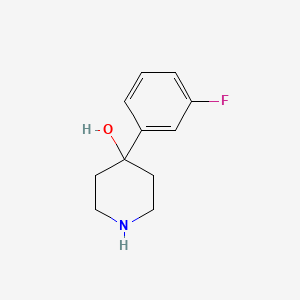
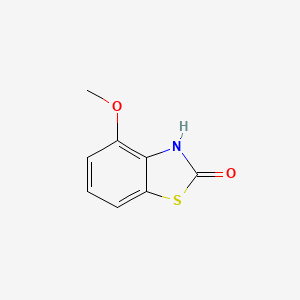
![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

